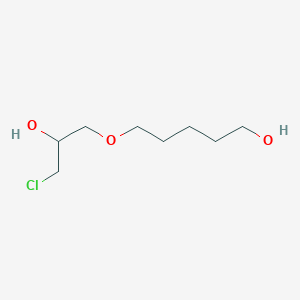
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is a chemical compound that features a chlorohydrin functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a pentanol backbone with a 3-chloro-2-hydroxypropoxy substituent, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of surfactants and polymeric materials.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(3-chloro-2-hydroxypropoxy)-benzhydrylamine: A related compound with similar functional groups but different structural features.
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide: Another compound used in the synthesis of β-blockers.
Uniqueness
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
18485-61-5 |
|---|---|
Fórmula molecular |
C8H17ClO3 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
Clave InChI |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
SMILES canónico |
C(CCO)CCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















